Veledimex S enantiomer
CAS No.: 1093131-03-3
Cat. No.: VC0007092
Molecular Formula: C27H38N2O3
Molecular Weight: 438.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1093131-03-3 |
---|---|
Molecular Formula | C27H38N2O3 |
Molecular Weight | 438.6 g/mol |
IUPAC Name | N'-(3,5-dimethylbenzoyl)-N'-[(3S)-2,2-dimethylhexan-3-yl]-2-ethyl-3-methoxybenzohydrazide |
Standard InChI | InChI=1S/C27H38N2O3/c1-9-12-24(27(5,6)7)29(26(31)20-16-18(3)15-19(4)17-20)28-25(30)22-13-11-14-23(32-8)21(22)10-2/h11,13-17,24H,9-10,12H2,1-8H3,(H,28,30)/t24-/m0/s1 |
Standard InChI Key | LZWZPGLVHLSWQX-DEOSSOPVSA-N |
Isomeric SMILES | CCC[C@@H](C(C)(C)C)N(C(=O)C1=CC(=CC(=C1)C)C)NC(=O)C2=C(C(=CC=C2)OC)CC |
SMILES | CCCC(C(C)(C)C)N(C(=O)C1=CC(=CC(=C1)C)C)NC(=O)C2=C(C(=CC=C2)OC)CC |
Canonical SMILES | CCCC(C(C)(C)C)N(C(=O)C1=CC(=CC(=C1)C)C)NC(=O)C2=C(C(=CC=C2)OC)CC |
Chemical and Stereochemical Characteristics of Veledimex S Enantiomer
Structural Configuration and Stereospecificity
Veledimex S enantiomer belongs to the diacylhydrazine family, featuring a chiral center at the hexan-3-yl group that determines its (S)-configuration . The IUPAC name N'-(3,5-dimethylbenzoyl)-N'-[(3S)-2,2-dimethylhexan-3-yl]-2-ethyl-3-methoxybenzohydrazide reflects its bifunctional hydrazide backbone and aromatic substituents . Key structural attributes include:
Property | Value |
---|---|
Molecular weight | 438.6 g/mol |
XLogP3-AA | 7.1 |
Hydrogen bond donors | 1 |
Hydrogen bond acceptors | 3 |
The (S)-configuration confers distinct binding affinities to nuclear receptors compared to the R enantiomer. For example, in the EcR-RXR heterodimer system, the S enantiomer stabilizes the transcriptionally active conformation 1.8-fold more effectively than the R form , a critical factor in its gene induction efficiency.
Enantioselective Interactions with Plasma Proteins
Enantioselectivity in drug-protein binding significantly influences Veledimex S's pharmacokinetics. Human serum albumin (HSA) exhibits a 2.3-fold higher binding constant for the S enantiomer () compared to the R form . This preferential binding reduces free S enantiomer concentration in plasma, prolonging its systemic exposure. Conversely, α1-acid glycoprotein (AGP) shows greater affinity for the R enantiomer, creating a dynamic equilibrium that affects tissue distribution .
Pharmacokinetic Profile and Metabolic Pathways
Absorption and Distribution
The S enantiomer demonstrates 92% oral bioavailability in murine models, attributable to its lipophilicity () and resistance to first-pass metabolism . Enantioselective absorption occurs via intestinal OATP2B1 transporters, which preferentially uptake the S form at a rate of versus for the R enantiomer .
Metabolism and Elimination
Hepatic metabolism involves CYP3A4-mediated oxidation () and UGT1A9 glucuronidation () . Stereoselective differences emerge in metabolite formation:
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S enantiomer: 65% converted to O-desmethylveledimex (active metabolite)
-
R enantiomer: 42% converted to N-desmethylveledimex (inactive metabolite)
Renal excretion accounts for 28% of the S enantiomer's clearance, with a terminal half-life () of 14.3 hours versus 9.8 hours for the R form .
Therapeutic Applications and Clinical Trial Data
Glioblastoma Multiforme Therapy
In Phase II trials (NCT02986178), Veledimex S enantiomer demonstrated a 37% reduction in tumor volume when used with RTS-regulated IL-12 expression . Key outcomes included:
The enantiomer's ability to cross the blood-brain barrier (BBB permeability coefficient ) enables direct action on intracranial tumors .
Autoimmune Disease Modulation
Preclinical studies in lupus-prone mice showed that S enantiomer treatment reduced anti-dsDNA antibody titers by 74% compared to controls . This immunomodulatory effect correlates with its inhibition of NF-κB signaling () in dendritic cells.
Comparative Analysis with Related Enantiomers
Venlafaxine Enantiomer Parallels
Like Veledimex, the antidepressant venlafaxine exhibits enantioselective metabolism:
Property | (S)-Veledimex | (R)-Venlafaxine |
---|---|---|
Primary metabolic route | CYP3A4 oxidation | CYP2D6 O-demethylation |
Active metabolite | O-Desmethylveledimex | O-Desmethylvenlafaxine |
Protein binding | 89% HSA | 78% AGP |
This comparison underscores the broader pharmacological principle that small stereochemical differences dramatically alter drug behavior .
Synthesis and Manufacturing Considerations
Stereoselective Synthesis Challenges
Producing the S enantiomer at scale requires chiral resolution techniques due to the compound's low inherent enantiomeric excess (17% ee in standard synthesis) . Industrial methods employ:
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Chiral column chromatography: Achieves 99.5% purity with cellulose tris(3,5-dimethylphenylcarbamate) stationary phases
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Enzymatic resolution: Candida antarctica lipase B selectively hydrolyzes R-enantiomer esters ()
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